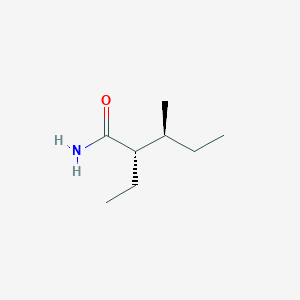

Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-

Description

Significance of Branched-Chain Amides in Organic Synthesis

Branched-chain amides are fundamental building blocks in organic synthesis. The amide bond itself is a cornerstone of peptide and protein chemistry, but the incorporation of branched alkyl chains introduces steric and electronic effects that can be harnessed for various synthetic strategies. cymitquimica.com These branched structures are prevalent in many natural products and pharmaceuticals, making the development of methods for their synthesis a critical area of research. slideshare.net The presence of branching can influence the conformational preferences of a molecule, which in turn can dictate its reactivity and interactions with other molecules.

The synthesis of amides, including branched-chain variants, is a well-established yet continually evolving field. Traditional methods often involve the coupling of a carboxylic acid derivative with an amine. cas.org More contemporary approaches focus on developing catalytic and more efficient reactions to form the amide bond, a transformation of paramount importance in the pharmaceutical industry. slideshare.net

Importance of Stereochemistry in Pentanamide (B147674) Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of utmost importance in the context of pentanamide derivatives, particularly when they are intended for biological applications. nih.gov The presence of chiral centers in these molecules means they can exist as different stereoisomers, such as enantiomers and diastereomers. These stereoisomers can exhibit profoundly different biological activities. nih.govresearchgate.net

The differential interaction of stereoisomers with chiral biological targets like enzymes and receptors is a well-documented phenomenon. nih.gov One enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. researchgate.net Therefore, the ability to synthesize and analyze stereochemically pure pentanamide derivatives is crucial for the development of safe and effective therapeutic agents. This has driven significant research into asymmetric synthesis, which aims to produce a single, desired stereoisomer. nih.govmdpi.com

Overview of (2S,3S)-Pentanamide, 2-ethyl-3-methyl- as a Research Target

(2S,3S)-Pentanamide, 2-ethyl-3-methyl-, is a specific stereoisomer of a branched-chain pentanamide that has emerged as a compound of interest in medicinal chemistry research. It is one of the four stereoisomers of Valnoctamide, a central nervous system-active compound. nih.govnih.gov Research into this specific stereoisomer is largely driven by the quest for safer and more effective alternatives to existing drugs like valproic acid (VPA), which is known to have teratogenic (fetus-harming) side effects. nih.gov

Studies have focused on the stereoselective synthesis, pharmacokinetic profiling, and pharmacological activity of (2S,3S)-Pentanamide, 2-ethyl-3-methyl-. nih.govepo.org This research has revealed that the stereochemistry of the molecule significantly influences its biological properties. For instance, pharmacokinetic studies have shown that (2S,3S)-Pentanamide, 2-ethyl-3-methyl- exhibits the lowest clearance and consequently a higher plasma exposure compared to its other stereoisomers. nih.gov

Furthermore, in preclinical models, this specific stereoisomer has demonstrated potent anticonvulsant and antiallodynic (pain-relieving) effects. nih.govnih.gov Notably, it has been found to be less embryotoxic than its other stereoisomers in some studies, highlighting the critical role of stereochemistry in drug safety. nih.gov A European patent has been granted for a method of stereoselective synthesis of Valnoctamide stereoisomers, including the (2S,3S) form, underscoring its potential as a developmental candidate. epo.org The antiviral activity of Valnoctamide, and by extension its stereoisomers, has also been a subject of investigation. mdpi.com

Chemical Compound Data

Below are interactive tables detailing the properties and identifiers of the chemical compounds mentioned in this article.

Table 1: Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-

| Property | Value | Source |

| IUPAC Name | (2S,3S)-2-ethyl-3-methylpentanamide | PubChem |

| Molecular Formula | C8H17NO | PubChem |

| Molecular Weight | 143.23 g/mol | PubChem |

| CAS Number | 189189-75-1 | PubChem |

| Canonical SMILES | CCC@HC@HC(=O)N | PubChem |

| InChI | InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7-/m0/s1 | PubChem |

| InChIKey | QRCJOCOSPZMDJY-BQBZGAKWSA-N | PubChem |

Table 2: Valnoctamide

| Property | Value | Source |

| IUPAC Name | 2-ethyl-3-methylpentanamide | PubChem |

| Molecular Formula | C8H17NO | PubChem |

| Molecular Weight | 143.23 g/mol | PubChem |

| CAS Number | 4171-13-5 | Wikipedia |

| Synonyms | Valmethamide, 2-ethyl-3-methylvaleramide | Wikipedia |

Table 3: Valproic Acid

| Property | Value | Source |

| IUPAC Name | 2-propylpentanoic acid | PubChem |

| Molecular Formula | C8H16O2 | PubChem |

| Molecular Weight | 144.21 g/mol | PubChem |

| CAS Number | 99-66-1 | PubChem |

| Synonyms | VPA, Depakene | PubChem |

Structure

3D Structure

Properties

CAS No. |

189189-75-1 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(2S,3S)-2-ethyl-3-methylpentanamide |

InChI |

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7-/m0/s1 |

InChI Key |

QRCJOCOSPZMDJY-BQBZGAKWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H](CC)C(=O)N |

Canonical SMILES |

CCC(C)C(CC)C(=O)N |

Origin of Product |

United States |

Nomenclature and Stereochemical Assignment

IUPAC Naming Conventions for (2S,3S)-Pentanamide, 2-ethyl-3-methyl-

The systematic name for the compound, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (2S,3S)-2-ethyl-3-methylpentanamide . nih.gov This name is derived by identifying the principal functional group and the parent carbon chain.

The naming process is as follows:

Parent Chain : The longest continuous carbon chain containing the principal functional group (the amide) is a five-carbon chain, hence the root name "pentan".

Principal Functional Group : The presence of a carboxamide group (-CONH₂) as the highest priority function gives the suffix "-amide". This combines to form "pentanamide".

Substituents : An ethyl group (-CH₂CH₃) is located at the second carbon atom (C2) and a methyl group (-CH₃) is at the third carbon atom (C3).

Stereochemistry : The molecule has two chiral centers at C2 and C3. The "(2S,3S)" prefix specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules. This designation indicates the specific spatial arrangement of the atoms, distinguishing it from its other stereoisomers.

Absolute Configuration Determination Methodologies

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is critical for chiral molecules. purechemistry.org For (2S,3S)-Pentanamide, 2-ethyl-3-methyl-, several advanced analytical methods are employed.

X-ray Crystallography for Chiral Amides

Single-crystal X-ray diffraction (XRD) is a definitive method for determining the absolute configuration of chiral molecules, including amides. springernature.com The technique involves irradiating a crystalline form of the pure enantiomer with X-rays. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. purechemistry.org

For chiral molecules, the phenomenon of anomalous dispersion (or resonant scattering) is key. nih.gov When the X-ray energy is near the absorption edge of an atom in the crystal, it allows for the differentiation between the diffraction intensities of related reflections (h,k,l) and (-h,-k,-l). This difference, known as the Bijvoet difference, makes it possible to unambiguously determine the absolute structure of the molecule. nih.govresearchgate.net The Flack parameter is a critical value in the refinement process that indicates the correctness of the assigned enantiomer. nih.gov

Spectroscopic Methods for Stereochemical Elucidation

When single crystals are not available, spectroscopic techniques provide powerful alternatives for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers. theanalyticalscientist.com Since enantiomers have identical NMR spectra in achiral solvents, the use of a chiral environment is necessary. researchgate.net

Key techniques include:

Chiral Derivatizing Agents (CDAs) : The chiral amide is reacted with a chiral agent to form diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for their differentiation. researchgate.netnih.gov

Chiral Solvating Agents (CSAs) : The chiral amide is dissolved in a chiral solvent or with a chiral additive. The transient diastereomeric complexes that form have slightly different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer. nih.govacs.org

Chiral Aligning Solvents : Using weakly aligning chiral media, such as polypeptide-based lyotropic liquid crystals, can induce a differential ordering of enantiomers. nih.gov This leads to distinct sets of signals, making it possible to distinguish and analyze the enantiomers. nih.gov

| Technique | Principle | Requirement |

|---|---|---|

| Chiral Derivatizing Agents (CDAs) | Covalent bonding to a chiral auxiliary to form diastereomers with distinct NMR spectra. researchgate.net | Chemical reaction to form derivatives. |

| Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes with a chiral solvent or additive. nih.gov | Simple addition of the agent to the NMR sample. acs.org |

| Chiral Aligning Solvents | Differential average orientation of enantiomers in a chiral liquid crystal medium. nih.gov | Use of a specialized anisotropic solvent. |

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. uit.noyoutube.com Enantiomers produce mirror-image VCD spectra, making it a powerful tool for determining absolute configuration. nih.gov

The methodology involves comparing the experimentally measured VCD spectrum of the compound with theoretical spectra calculated for a known configuration (e.g., the S,S configuration). nih.gov These theoretical spectra are typically generated using Density Functional Theory (DFT) calculations. nih.gov A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer confirms the absolute configuration of the sample. schrodinger.com This technique is particularly valuable for molecules in solution. schrodinger.com

Relationship to Valnoctamide Stereoisomers and Related Chiral Pentanamide (B147674) Frameworks

(2S,3S)-Pentanamide, 2-ethyl-3-methyl- is one of the four stereoisomers of the active pharmaceutical ingredient Valnoctamide (VCD). researchgate.nethuji.ac.il Valnoctamide is a chiral constitutional isomer of valpromide, the amide of valproic acid. nih.gov The presence of two chiral centers in Valnoctamide gives rise to two pairs of enantiomers (diastereomers).

The four stereoisomers of Valnoctamide are:

(2S,3S)-2-ethyl-3-methylpentanamide

(2R,3R)-2-ethyl-3-methylpentanamide

(2S,3R)-2-ethyl-3-methylpentanamide nih.gov

(2R,3S)-2-ethyl-3-methylpentanamide

Advanced Synthetic Methodologies for 2s,3s Pentanamide, 2 Ethyl 3 Methyl

Stereoselective Synthesis Approaches

The creation of the specific (2S,3S) stereochemistry in 2-ethyl-3-methylpentanamide necessitates the use of synthetic methods that can effectively control the three-dimensional arrangement of atoms. The primary strategies employed for this purpose include the use of chiral auxiliaries to direct bond formations, the application of asymmetric catalysis to favor the formation of one enantiomer, and the use of enzymes in chemoenzymatic and biocatalytic approaches.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. For the synthesis of substituted amides like (2S,3S)-2-ethyl-3-methylpentanamide, pseudoephedrine is a well-established and highly effective chiral auxiliary. wikipedia.orgnih.gov

The synthesis would commence with the acylation of (1R,2R)-pseudoephedrine with 2-ethyl-3-methylpentanoyl chloride (prepared from the corresponding racemic 2-ethyl-3-methylpentanoic acid) to form the corresponding pseudoephedrine amide. The subsequent diastereoselective alkylation of the enolate of this amide allows for the introduction of substituents with a high degree of stereocontrol. The methyl group of the pseudoephedrine auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.org Following the alkylation step, the chiral auxiliary can be cleaved under hydrolytic conditions to yield the desired enantiomerically enriched carboxylic acid, which can then be converted to the target amide.

A plausible synthetic sequence would involve the alkylation of a simpler pseudoephedrine amide. For instance, the enolate of (1R,2R)-pseudoephedrine butanamide could be alkylated with methyl iodide, followed by a second alkylation with ethyl iodide. The order and choice of alkylating agents and the starting amide are crucial for achieving the desired (2S,3S) configuration. The diastereomeric ratio of the product is typically high, and the desired diastereomer can be purified by chromatography.

Table 1: Representative Data for Chiral Auxiliary-Mediated Alkylation

| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |

|---|---|---|---|---|

| (1R,2R)-Pseudoephedrine | Propanamide derivative | Ethyl Iodide | >95% | 85-95 |

| (S)-4-Benzyl-2-oxazolidinone | Pentanamide (B147674) derivative | Methyl Iodide | >98% | 90-98 |

Asymmetric Catalysis in Pentanamide Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A powerful strategy for establishing the stereocenters in (2S,3S)-2-ethyl-3-methylpentanamide is the asymmetric hydrogenation of a suitable unsaturated precursor. researchgate.netresearchgate.net For example, (E)-2-ethyl-3-methylpent-2-enamide could be subjected to asymmetric hydrogenation using a chiral rhodium or iridium catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as DuanPhos have been shown to be effective in the rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated amides, affording products with two contiguous chiral centers in high yields and enantioselectivities. researchgate.net

The success of this method depends on the synthesis of the unsaturated amide precursor with the correct geometry, as the stereochemical outcome of the hydrogenation is dependent on the substrate geometry.

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Amides

| Catalyst System | Substrate | Enantiomeric Excess (e.e.) | Yield (%) |

|---|---|---|---|

| [Rh(COD)₂]BF₄ / (S,S)-DuanPhos | (E)-2,3-disubstituted-α,β-unsaturated amide | up to 96% | up to 99% |

| Ir(I) / SPINOL-derived phosphine | (E)-β,β-disubstituted-α,β-unsaturated Weinreb amide | >95% | High |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.org For the synthesis of (2S,3S)-2-ethyl-3-methylpentanamide, an organocatalytic asymmetric Michael addition could be a viable approach. rsc.orgresearchgate.net

This strategy could involve the conjugate addition of a nucleophile to an α,β-unsaturated amide in the presence of a chiral organocatalyst, such as a derivative of proline or a chiral primary amine-thiourea. For instance, the Michael addition of a suitable carbon nucleophile to an unsaturated amide precursor could establish one of the stereocenters, followed by a subsequent stereocontrolled functionalization to create the second. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has significantly advanced the scope and efficiency of these reactions.

Chemoenzymatic Synthesis and Biocatalysis

Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis to achieve high levels of stereocontrol under mild reaction conditions.

A common chemoenzymatic approach is the kinetic resolution of a racemic mixture. wikipedia.org In this process, an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and thus enantiomerically enriched. For the synthesis of (2S,3S)-2-ethyl-3-methylpentanamide, a racemic mixture of 2-ethyl-3-methylpentanoic acid or its corresponding amide could be resolved using a lipase (B570770). nih.gov

For example, Candida antarctica lipase B (CALB) is a widely used and robust enzyme for the resolution of a variety of chiral compounds, including carboxylic acids and amides. acs.org The racemic 2-ethyl-3-methylpentanoic acid could be subjected to esterification with an alcohol in the presence of CALB. The enzyme would selectively catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomerically enriched acid from the newly formed ester. The resolved acid could then be converted to the target amide. Alternatively, enzymatic hydrolysis of a racemic ester or amide could be employed.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Acids/Amides

| Enzyme | Substrate | Reaction | Enantiomeric Excess (e.e.) of Unreacted Substrate | Conversion (%) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic 2,3-dialkyl-substituted carboxylic acid | Esterification | >99% | ~50% |

| Pseudomonas cepacia Lipase (PSL) | Racemic 2,3-dialkyl-substituted amide | Hydrolysis | >98% | ~50% |

De novo Biocatalytic Pathways

The biosynthesis of complex molecules in living organisms, or de novo biocatalysis, offers an environmentally benign and highly selective alternative to traditional chemical synthesis. While specific pathways for (2S,3S)-Pentanamide, 2-ethyl-3-methyl- are not extensively documented, its structure suggests plausible biosynthetic routes analogous to those of branched-chain amino acids and fatty acid amides.

The carbon skeleton of the target molecule is closely related to L-isoleucine. The biosynthesis of branched-chain amino acids like isoleucine and valine involves a series of parallel enzymatic steps. frenoy.eu These pathways utilize enzymes such as acetolactate synthase and dihydroxy acid dehydratase to construct the branched carbon chain. researchgate.net A key step involves an intramolecular rearrangement that establishes the branching pattern. frenoy.eu It is conceivable that a similar enzymatic cascade could assemble the (2S,3S)-2-ethyl-3-methylpentanoyl backbone from simple metabolic precursors.

Once the carboxylic acid precursor, (2S,3S)-2-ethyl-3-methylpentanoic acid, is formed, the final amidation step can be catalyzed by enzymes. The formation of fatty acid amides in biological systems often proceeds through the activation of a carboxylic acid to its corresponding acyl-CoA thioester. nih.gov This activated intermediate then reacts with an amine source, such as ammonia (B1221849) or an amino acid, in a reaction catalyzed by an N-acyltransferase enzyme to form the final amide. nih.gov Enzymes like N-acetylglutamate synthase and acyl-CoA:glycine N-acyltransferase are known to catalyze such reactions. nih.gov Therefore, a putative de novo pathway for (2S,3S)-Pentanamide, 2-ethyl-3-methyl- would likely involve the biosynthesis of the branched-chain carboxylic acid followed by an enzyme-mediated amidation.

Directed Synthetic Routes

Directed synthesis provides a more traditional and controllable approach to specific target molecules, often relying on well-established chemical transformations.

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules.

L-Isoleucine as a Precursor : L-Isoleucine, with the systematic name (2S,3S)-2-Amino-3-methylpentanoic acid, is an ideal starting material as it already possesses the required stereochemistry at both chiral centers (C2 and C3). sigmaaldrich.com The synthetic challenge lies in converting the C2-amino group into an ethyl group while preserving the stereochemical integrity of the molecule. This transformation is non-trivial and may involve a multi-step sequence. A potential route could involve the diazotization of the amino group to form a diazonium salt, which could then be subjected to a nucleophilic substitution or a metal-catalyzed cross-coupling reaction to introduce the ethyl group. However, such reactions are often prone to racemization and side reactions, requiring careful optimization.

(3S)-Methyl Valeric Acid as a Precursor : (3S)-Methyl valeric acid (also known as (S)-3-methylpentanoic acid) provides a precursor with the correct stereochemistry at the C3 position. The synthesis would then require the stereoselective introduction of the ethyl group at the C2 position. This can be achieved through asymmetric alkylation of an enolate derived from the parent acid or its corresponding ester. The use of chiral auxiliaries or chiral phase-transfer catalysts can direct the approach of the electrophile (an ethylating agent like ethyl iodide) to generate the desired (2S,3S) diastereomer with high selectivity. Following the stereoselective alkylation, the resulting (2S,3S)-2-ethyl-3-methylpentanoic acid can be converted to the target amide.

The parent carboxylic acid, 2-ethyl-3-methylpentanoic acid, can also be synthesized through methods like the oxidation of 2-ethyl-3-methylpentanal. google.com Achieving the desired (2S,3S) stereochemistry, however, necessitates a stereoselective synthesis of the aldehyde precursor or an asymmetric oxidation process.

The final step in the synthesis is the formation of the primary amide from the carboxylic acid, (2S,3S)-2-ethyl-3-methylpentanoic acid. The steric hindrance around the carboxylic acid group, caused by the adjacent ethyl and sec-butyl groups, makes this a challenging transformation.

To overcome the steric hindrance and facilitate amide bond formation under mild conditions, a variety of peptide coupling reagents can be employed. uni-kiel.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia. The choice of coupling reagent is critical to ensure high yield and prevent racemization at the C2 position. uni-kiel.de In-situ activating reagents, such as phosphonium (B103445) and aminium salts, are particularly effective for coupling sterically hindered amino acids and, by extension, analogous carboxylic acids. sigmaaldrich.com

Commonly used reagents include:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. bachem.com

Phosphonium Salts : Reagents like Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate (B91526) (BOP) and Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate (PyBOP®) are highly effective for difficult couplings. sigmaaldrich.combachem.com

Aminium/Uronium Salts : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents, especially when dealing with sterically demanding substrates. sigmaaldrich.comresearchgate.net The use of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive can further enhance reaction rates and reduce racemization. uni-kiel.de More recent developments include COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is based on an Oxyma Pure leaving group and shows excellent performance. sigmaaldrich.com

The following table summarizes key peptide coupling reagents suitable for sterically hindered amide bond formation.

| Reagent Class | Example Reagent | Key Features |

| Carbodiimides | DCC/HOBt | Classic, cost-effective, requires additive to suppress racemization. bachem.com |

| Phosphonium Salts | PyBOP® | Highly effective for hindered couplings, generates OBt active ester. sigmaaldrich.com |

| Aminium Salts | HATU | Very efficient, especially with HOAt, forms reactive OAt esters. sigmaaldrich.comresearchgate.net |

| Aminium Salts | HBTU | Widely used, reliable for standard and difficult couplings. sigmaaldrich.com |

| Oxyma-based | COMU | High reactivity, performs better than HOBt-based reagents. sigmaaldrich.com |

Direct catalytic amidation represents a more atom-economical approach, avoiding the use of stoichiometric activating agents that generate large amounts of byproducts. These methods typically involve a catalyst that facilitates the direct condensation of a carboxylic acid and an amine by removing the water formed during the reaction. While specific application to (2S,3S)-2-ethyl-3-methylpentanoic acid is not widely reported, general methods using boronic acid catalysts or transition metal complexes have been developed. Recently, a cooperative catalytic system using DABCO and Fe₃O₄ has been shown to be effective for the N-methyl amidation of various carboxylic acids, highlighting the potential of modern catalytic methods for these transformations. nih.gov Such catalytic processes are a key area of green chemistry research.

Amide Bond Formation Strategies

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product that incorporates structural elements from each starting material. frontiersin.org MCRs are highly convergent and atom-economical, enabling the rapid generation of molecular complexity and libraries of related compounds. organic-chemistry.org

For a structure like (2S,3S)-Pentanamide, 2-ethyl-3-methyl-, an MCR approach could offer a highly efficient synthesis. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-known for producing α-acylamino amides and α-acyloxy amides, respectively. organic-chemistry.orgnih.gov

A hypothetical asymmetric Ugi-type reaction could be envisioned for the synthesis of the target amide or its analogues. This would involve the reaction of a ketone (e.g., 3-pentanone), an amine (ammonia), an isocyanide, and a carboxylic acid. By carefully selecting the components and employing a chiral catalyst or chiral auxiliary, it might be possible to control the stereochemical outcome. frontiersin.org While designing an MCR to produce the specific (2S,3S)-2-ethyl-3-methyl- substitution pattern is a significant synthetic design challenge, the power of MCRs lies in their ability to rapidly create structural diversity around a core scaffold, which is invaluable in medicinal chemistry and materials science. nih.gov

Stereoisomer Separation and Purification Techniques

Chromatographic Resolution Methods

Chromatography is a cornerstone of chiral separations, offering high resolution and versatility. The fundamental principle involves the differential partitioning of enantiomers between a stationary phase and a mobile phase. For a compound like Pentanamide (B147674), 2-ethyl-3-methyl-, (2S,3S)-, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are powerful tools.

HPLC utilizing Chiral Stationary Phases (CSPs) is a predominant technique for enantiomeric separation. CSPs are composed of a chiral selector immobilized onto a solid support (typically silica (B1680970) gel), creating a chiral environment. Enantiomers interact with the CSP to form transient diastereomeric complexes, leading to different retention times and thus, separation.

For chiral amides, polysaccharide-based CSPs are particularly effective. capes.gov.brnih.gov These phases, such as derivatives of cellulose (B213188) and amylose (B160209), offer a broad range of applicability and high enantioselectivity due to their complex chiral structures. nih.gov

The success of a chiral HPLC separation hinges on the choice of the chiral selector. These selectors are designed to maximize the differential interactions with the enantiomers of the analyte.

Polysaccharide-Based Selectors : These are the most widely used CSPs. The helical structure of amylose and cellulose derivatives (e.g., carbamate (B1207046) or benzoate (B1203000) esters) creates chiral grooves and cavities. Chiral recognition mechanisms involve a combination of hydrogen bonding (with the amide group of the pentanamide), dipole-dipole interactions, π-π interactions (if aromatic derivatizing agents are used), and steric hindrance. nih.gov For a non-aromatic amide like 2-ethyl-3-methylpentanamide, steric fit and hydrogen bonding are the primary drivers of separation.

Cyclodextrin-Based Selectors : Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped cavity. sigmaaldrich.com Chiral recognition occurs through the inclusion of a part of the analyte molecule (like the ethyl or methylpentyl group) into the cavity, while functional groups on the rim of the cyclodextrin (B1172386) interact with the analyte's functional groups. sigmaaldrich.com Derivatized cyclodextrins (e.g., acetylated or hydroxypropylated) offer varied selectivities. sigmaaldrich.com

Table 1: Common Chiral Selectors for Amide Separation

| Chiral Selector Type | Commercial Examples | Primary Interaction Mechanisms |

| Polysaccharide (Amylose) | Chiralpak® AD, Chiralpak® AS | Hydrogen bonding, steric hindrance, dipole-dipole interactions |

| Polysaccharide (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Hydrogen bonding, steric hindrance, dipole-dipole interactions |

| Cyclodextrin (Beta) | Astec CYCLOBOND™ | Inclusion complexation, hydrogen bonding |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Optimization of Mobile Phase Systems

The mobile phase composition is a critical parameter that must be optimized to achieve baseline separation. The choice of solvent and additives influences the retention and resolution of the enantiomers.

Normal-Phase (NP) Mode : This mode typically uses a non-polar mobile phase, such as a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The alcohol content is a key parameter; increasing it generally reduces retention times but can also affect selectivity.

Polar Organic (PO) Mode : This mode utilizes polar organic solvents like acetonitrile (B52724) or methanol, often with additives. sigmaaldrich.com It is particularly useful for LC-MS applications due to the volatility of the solvents. sigmaaldrich.com

Reversed-Phase (RP) Mode : This mode uses a polar mobile phase, typically a mixture of water and acetonitrile or methanol, often with buffers. For amides, RP-HPLC can be effective, but NP or PO modes often provide better selectivity on polysaccharide CSPs. nih.gov

Additives : For amide compounds, which can have basic properties, the addition of a small amount of a basic or acidic modifier to the mobile phase can significantly improve peak shape and resolution. chiraltech.com Basic additives like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) can prevent peak tailing caused by secondary interactions with the silica support. chiraltech.com Acidic additives like trifluoroacetic acid (TFA) or formic acid may also be used to optimize the separation. chiraltech.commdpi.com

Table 2: Example Mobile Phase Systems for Chiral Amide HPLC Separation

| Chromatographic Mode | Typical Mobile Phase | Common Additives | Purpose of Additive |

| Normal-Phase (NP) | Hexane/Isopropanol | Diethylamine (DEA) | Improve peak shape, reduce tailing |

| Polar Organic (PO) | Acetonitrile/Methanol | Trifluoroacetic Acid (TFA) | Enhance interaction with CSP, improve resolution |

| Reversed-Phase (RP) | Water/Acetonitrile | Ammonium (B1175870) Acetate/Formate | pH control, improve LC-MS compatibility |

Gas Chromatography (GC) with Chiral Columns

Chiral GC is another powerful technique for separating volatile enantiomers like 2-ethyl-3-methylpentanamide. The separation occurs on a capillary column coated with a chiral stationary phase.

The most common chiral stationary phases for GC are derivatized cyclodextrins coated on a polysiloxane backbone. gcms.czresearchgate.net These phases, such as those incorporating 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, provide excellent separation for a wide array of chiral compounds. researchgate.net The enantiomers of the analyte partition into the cyclodextrin derivative, with the stability of the transient diastereomeric complexes dictating the elution order. The thermal stability of these columns allows for operation at the elevated temperatures required to volatilize the pentanamide derivative. researchgate.net

Crystallization-Based Chiral Resolution

Crystallization offers a pathway to large-scale chiral purification and is a significant method in industrial processes. nih.gov This technique relies on the different physical properties of diastereomers or, in some cases, the direct crystallization of a single enantiomer from a racemic mixture.

Preferential crystallization, or resolution by entrainment, is applicable if the racemate of 2-ethyl-3-methylpentanamide exists as a conglomerate (a physical mixture of separate enantiomer crystals). nih.gov In this process, a supersaturated solution of the racemate is seeded with a pure crystal of the desired (2S,3S)-enantiomer. This seed induces the crystallization of only the (2S,3S)-enantiomer from the solution. This method, while powerful, is only viable for the approximately 5-10% of chiral compounds that form conglomerates. researchgate.net

Diastereomeric Salt Formation for Enantiomeric Separation

This classic resolution technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. nih.gov Diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional methods like fractional crystallization.

As Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- is a neutral amide, it cannot directly form salts. However, this technique is highly relevant for the resolution of its precursors. The synthesis of the amide typically involves the reaction of a carboxylic acid (2-ethyl-3-methylpentanoic acid) with an amine. The racemic acid precursor could be resolved by reacting it with a chiral base (e.g., (R)-1-phenylethylamine) to form diastereomeric ammonium carboxylate salts. These salts can then be separated by crystallization. Following separation, the pure (2S,3S)-2-ethyl-3-methylpentanoic acid can be recovered and subsequently converted to the target amide, ensuring the final product has the desired stereochemistry.

Spectroscopic Characterization for Structural Proof

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. For (2S,3S)-2-ethyl-3-methylpentanamide, a combination of one- and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to confirm the (2S,3S) stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show a complex pattern of signals. Due to the presence of two chiral centers (C2 and C3), all protons in the molecule are chemically non-equivalent. The methylene (B1212753) (CH₂) protons in the two ethyl groups are diastereotopic, meaning they are chemically distinct and will appear as separate signals with different couplings. masterorganicchemistry.comlew.ro The two protons of the primary amide (-CONH₂) are also expected to be non-equivalent and may appear as two separate broad signals due to restricted rotation around the C-N bond. libretexts.org

Key expected features include multiplets for the methine (CH) protons at C2 and C3, and distinct signals for the terminal methyl (CH₃) groups. The amide (NH₂) protons typically appear as broad signals in the downfield region (5.0-8.0 ppm). nih.govnih.gov

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CONH₂ | 5.0 - 8.0 | Broad Singlet (x2) |

| H-2 | 2.0 - 2.5 | Multiplet |

| H-3 | 1.5 - 2.0 | Multiplet |

| -CH₂(C2-ethyl) | 1.4 - 1.8 | Multiplet (Diastereotopic) |

| -CH₂(C3-ethyl) | 1.2 - 1.6 | Multiplet (Diastereotopic) |

| -CH₃(C3-methyl) | 0.8 - 1.1 | Doublet |

| -CH₃(C2-ethyl) | 0.8 - 1.1 | Triplet |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group will appear furthest downfield, typically in the range of 170-180 ppm. The signals for the methine, methylene, and methyl carbons will appear in the upfield region, with their specific shifts determined by their local electronic environments.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | 173 - 178 |

| C2 | 45 - 55 |

| C3 | 35 - 45 |

| C4 (C3-ethyl CH₂) | 20 - 30 |

| C5 (C3-ethyl CH₃) | 10 - 15 |

| C6 (C2-ethyl CH₂) | 20 - 30 |

| C7 (C2-ethyl CH₃) | 10 - 15 |

2D NMR experiments are indispensable for unambiguously establishing the bonding framework by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings over two and three bonds (³JHH). It would be used to trace the connectivity within the molecule's fragments. Key expected correlations would include the coupling between the H-2 proton and the protons of its attached ethyl group, as well as the coupling between H-2 and H-3. Similarly, correlations would be seen between H-3 and the protons of its ethyl and methyl substituents.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a coupled spin system. This would be particularly useful to identify all protons belonging to the pentyl backbone and its substituents, confirming the individual spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by its inverse-detected variant, HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates each proton with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments. For example, the signal for the H-2 proton would show a cross-peak with the signal for the C2 carbon.

A correlation from the NH₂ protons to the carbonyl carbon (C1).

Correlations from the H-2 proton to C1, C3, and the carbons of its ethyl group.

Correlations from the protons of the C3-methyl group to C2, C3, and C4.

The use of chiral lanthanide shift reagents (e.g., Eu(hfc)₃) is a powerful technique for determining enantiomeric purity. Although the target molecule is a single (2S,3S) stereoisomer, this method could be employed to confirm its high enantiomeric excess. The chiral reagent would form a diastereomeric complex with the amide, likely by coordinating to the carbonyl oxygen. This interaction would induce significant changes in the chemical shifts of nearby protons, with the magnitude of the shift depending on the specific enantiomer. In a hypothetical racemic mixture, the reagent would cause the signals for each enantiomer to split into two distinct sets, allowing for their quantification.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers further structural evidence.

HRMS is used to determine the exact mass of a molecule with very high precision (typically to four or more decimal places). This allows for the unambiguous determination of its elemental formula. For (2S,3S)-2-ethyl-3-methylpentanamide, the molecular formula is C₈H₁₇NO. HRMS would be used to verify the calculated monoisotopic mass of the protonated molecule, distinguishing it from any other compounds with the same nominal mass but a different elemental composition. nih.gov

Predicted HRMS Data

| Ion | Molecular Formula | Calculated Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₈H₁₈NO⁺ | 144.13830 |

ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound, ESI-MS would be expected to show a strong signal at a mass-to-charge ratio (m/z) of 144.1. rsc.org

Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion would be performed to induce fragmentation and gain further structural information. For aliphatic amides, fragmentation often involves cleavage of C-C bonds and characteristic losses. acs.orgjove.com

Predicted ESI-MS/MS Fragmentation

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Fragment Identity |

|---|---|---|---|

| 144.1 | 127.1 | NH₃ | [M+H-NH₃]⁺ |

| 144.1 | 115.1 | C₂H₅ | [M+H-CH₂CH₃]⁺ |

| 144.1 | 86.1 | C₄H₉ | Cleavage of C2-C3 bond |

| 144.1 | 72.1 | C₅H₁₁ | Cleavage of C-CO bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule. These methods measure the vibrations of chemical bonds, which occur at characteristic frequencies. For Pentanamide (B147674), 2-ethyl-3-methyl-, (2S,3S)-, one would expect to observe specific vibrational modes corresponding to its amide and alkyl functionalities.

A theoretical analysis would predict the following characteristic vibrational regions:

N-H Stretching: The primary amide group (-CONH2) would exhibit two distinct N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

C=O Stretching (Amide I band): A strong absorption band, known as the Amide I band, is expected between 1630 and 1695 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a hallmark of the amide functional group.

N-H Bending (Amide II band): The Amide II band, which arises from N-H bending coupled with C-N stretching, typically appears in the region of 1550-1640 cm⁻¹.

C-H Stretching: Vibrations corresponding to the stretching of carbon-hydrogen bonds in the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region.

C-H Bending: Bending vibrations for the CH2 and CH3 groups would be expected in the 1350-1480 cm⁻¹ range.

Without experimental data, it is not possible to provide specific peak values or a detailed analysis of the vibrational spectrum for (2S,3S)-2-ethyl-3-methylpentanamide. The precise frequencies and intensities of these bands are influenced by the molecule's specific stereochemistry and any intermolecular interactions, such as hydrogen bonding, that may occur in the solid state or in solution.

Interactive Data Table: Predicted IR and Raman Active Functional Groups

| Functional Group | Type of Vibration | Predicted Wavenumber Range (cm⁻¹) | Expected Activity |

| Amide (-CONH₂) | N-H Asymmetric Stretch | 3330-3370 | IR & Raman |

| Amide (-CONH₂) | N-H Symmetric Stretch | 3160-3200 | IR & Raman |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1630-1695 | Strong in IR, Weaker in Raman |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1550-1640 | IR & Raman |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | IR & Raman |

| Alkyl (C-H) | C-H Bend | 1350-1480 | IR & Raman |

Detailed Research Findings

As of the latest search, no detailed research findings containing experimental or calculated IR and Raman spectroscopic data for Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- have been published in the accessible scientific literature. Therefore, a comparative analysis or a discussion based on specific research is not possible at this time.

Reactivity and Derivatization Pathways

General Amide Reactivity (Hydrolysis, Amidation, Reduction)

The reactivity of amides is centered around the electrophilic carbonyl carbon and the nucleophilic nitrogen atom, though the nucleophilicity of the nitrogen is diminished due to resonance with the carbonyl group. Typical reactions of primary amides like (2S,3S)-2-ethyl-3-methylpentanamide include hydrolysis, amidation, and reduction.

Hydrolysis: The conversion of amides to carboxylic acids, known as hydrolysis, can be achieved under either acidic or basic conditions, typically requiring heat. nih.govchemspider.com Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for a nucleophilic attack by water. The resulting amine is protonated, which makes the reaction essentially irreversible. arkat-usa.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, and the resulting carboxylic acid is deprotonated to form a carboxylate salt. nih.gov Due to the steric hindrance around the carbonyl group in (2S,3S)-2-ethyl-3-methylpentanamide, these hydrolysis reactions are expected to be slower than for unhindered primary amides. arkat-usa.org For particularly hindered amides, harsh conditions such as prolonged heating with strong acids or bases may be necessary. masterorganicchemistry.com

Amidation: While primary amides can be N-acylated, the direct acylation of (2S,3S)-2-ethyl-3-methylpentanamide would be challenging due to its already substituted nature and the low nucleophilicity of the amide nitrogen. More commonly, amides are synthesized from more reactive carboxylic acid derivatives like acyl chlorides or by using coupling agents. nih.gov

Reduction: Primary amides can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). Unlike the reduction of other carbonyl compounds which yield alcohols, the reduction of amides proceeds with the complete removal of the carbonyl oxygen to afford an amine. chemistrysteps.comacs.org This transformation is a robust method for synthesizing amines from carboxylic acid derivatives. chemicalforums.com For (2S,3S)-2-ethyl-3-methylpentanamide, reduction with LiAlH4 would be expected to yield (2S,3S)-2-ethyl-3-methylpentan-1-amine, preserving the stereochemistry at the chiral centers.

Functional Group Interconversions and Modifications

The amide functional group in (2S,3S)-2-ethyl-3-methylpentanamide can be converted into other important functional groups, providing pathways to a variety of derivatives.

Dehydration to Nitriles: Primary amides can be dehydrated to form nitriles using various dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride. wikipedia.org This reaction is a common and efficient method for the synthesis of nitriles from readily available amides. For chiral amides, this conversion can often be achieved without racemization. masterorganicchemistry.com

Hofmann Rearrangement: The Hofmann rearrangement is a notable reaction of primary amides that leads to the formation of a primary amine with one less carbon atom. pearson.commasterorganicchemistry.com The reaction typically proceeds by treating the amide with bromine and a strong base, like sodium hydroxide. pearson.com An isocyanate intermediate is formed, which is then hydrolyzed to the amine. masterorganicchemistry.comstackexchange.com Applying this to (2S,3S)-2-ethyl-3-methylpentanamide would theoretically produce (2S,3S)-2-ethyl-3-methylbutan-1-amine, with the loss of the carbonyl carbon. However, the Hofmann rearrangement is generally limited to primary amides where the nitrogen is unsubstituted. chemistrysteps.comgoogle.com

Preparation of Advanced Synthetic Intermediates and Analogues

(2S,3S)-2-ethyl-3-methylpentanamide itself can be considered a synthetic intermediate. Its precursor, (2S,3S)-2-ethyl-3-methylpentanoic acid, can be synthesized through methods such as the oxidation of the corresponding aldehyde, (2S,3S)-2-ethyl-3-methylpentanal. nih.gov The carboxylic acid can then be converted to the primary amide via the acyl chloride.

N-Alkylation: While direct N-alkylation of primary amides can be challenging, it is possible under specific conditions, often requiring a strong base to deprotonate the amide nitrogen, making it more nucleophilic. The resulting amide anion can then react with an alkyl halide. This would allow for the synthesis of a range of N-substituted analogues of (2S,3S)-2-ethyl-3-methylpentanamide.

Synthesis of Analogues via the Carboxylic Acid: A more versatile approach to a wide array of analogues involves using the parent carboxylic acid, (2S,3S)-2-ethyl-3-methylpentanoic acid, as a starting point. The carboxylic acid can be activated, for instance, by converting it to the acyl chloride, which can then be reacted with various amines to produce a library of N-substituted amides with diverse functionalities.

Reactivity Studies for Mechanistic Insights

While no specific mechanistic studies for (2S,3S)-2-ethyl-3-methylpentanamide have been found, the general mechanisms for the reactions described above are well-documented.

Hydrolysis Mechanism: The mechanism of amide hydrolysis has been a subject of extensive study. Under acidic conditions, the reaction proceeds through a tetrahedral intermediate formed after the nucleophilic attack of water on the protonated carbonyl. arkat-usa.org Similarly, basic hydrolysis also involves a tetrahedral intermediate resulting from the attack of a hydroxide ion. nih.gov For sterically hindered amides, the formation of this tetrahedral intermediate is the rate-limiting step.

Reduction Mechanism with LiAlH4: The reduction of amides with LiAlH4 is believed to proceed via an initial nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting tetrahedral intermediate then eliminates an aluminate species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to the amine. chemistrysteps.comacs.org

Hofmann Rearrangement Mechanism: The mechanism of the Hofmann rearrangement is a well-established cascade of events involving the formation of an N-bromoamide, followed by deprotonation and rearrangement to an isocyanate intermediate, which is then hydrolyzed to the final amine product. pearson.commasterorganicchemistry.comstackexchange.com

Computational Chemistry and Theoretical Modeling

Conformation Analysis and Energy Minimization

Conformation analysis is fundamental to understanding the three-dimensional structure and flexibility of Pentanamide (B147674), 2-ethyl-3-methyl-, (2S,3S)-. The molecule possesses several rotatable single bonds, leading to a multitude of possible spatial arrangements, or conformers. Energy minimization calculations are employed to identify the most stable conformers, which correspond to local minima on the potential energy surface.

Table 1: Hypothetical Relative Energies of Stable Conformers This table is illustrative of typical results from a conformation analysis and is not based on published experimental data for this specific compound.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| A | -165° (anti-periplanar) | 0.00 | 75.2 |

| B | +65° (gauche) | 0.85 | 18.1 |

| C | -68° (gauche) | 0.92 | 6.7 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-. bohrium.com By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometry, bond lengths, and bond angles with high accuracy, often showing good correlation with experimental results. researchgate.net

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions.

Table 2: Calculated Electronic Properties via DFT These values are representative of typical DFT calculation outputs.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | +1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Molecular Dynamics Simulations for Conformational Landscapes

While static calculations identify stable conformers, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. MD simulations model the atomic motions of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-, often in a simulated solvent environment, by integrating Newton's laws of motion. researchgate.net

This technique allows for the exploration of the molecule's conformational landscape, revealing not just the stable states but also the transitions between them. The simulation generates a trajectory that maps the molecule's flexibility, folding, and interactions with its surroundings. This is particularly useful for understanding how the molecule might behave in a biological system, such as near a receptor binding site, where flexibility and the ability to adopt specific conformations are crucial.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. ehu.es

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts are invaluable for assigning signals in experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed, which correspond to the peaks in an IR spectrum. mdpi.com These calculations help in assigning specific vibrational modes, such as the characteristic C=O stretch of the amide group or the N-H bond vibrations. mdpi.com

Table 3: Predicted vs. Experimental Spectroscopic Data Example This table illustrates the correlation between calculated and observed data and is not based on published results for this compound.

| Parameter | Predicted Value | Experimental Value | Assignment |

| ¹³C NMR Shift | 178 ppm | 177 ppm | C=O (Amide Carbonyl) |

| ¹H NMR Shift | 6.8 ppm | 6.7 ppm | -NH₂ Proton |

| IR Frequency | 1685 cm⁻¹ | 1680 cm⁻¹ | C=O Stretch |

| IR Frequency | 3350 cm⁻¹ | 3345 cm⁻¹ | N-H Stretch |

In Silico Screening of Related Structural Motifs

In silico screening methods use computational power to assess a molecule's potential biological activities based on its structure. For Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-, its structural motif can be compared against large databases of compounds with known biological functions.

One such approach is the Prediction of Activity Spectra for Substances (PASS) online tool, which analyzes a molecule's 2D structure to predict a wide range of potential pharmacological effects and mechanisms of action. nih.gov The algorithm compares the input structure to the structures of well-known biologically active substances in its database. nih.gov This type of screening can rapidly generate hypotheses about the molecule's potential therapeutic applications or toxicities by identifying which biological activities are probable (Pa) or improbable (Pi). This allows researchers to prioritize further experimental investigation.

Molecular Interactions and Mechanistic Biological Studies

Investigation as a Model Compound for Enzyme Reactions and Metabolic Pathways

Currently, there is a lack of specific studies utilizing Pentanamide (B147674), 2-ethyl-3-methyl-, (2S,3S)- as a model compound for investigating enzyme reactions or metabolic pathways.

However, the broader class of amides is fundamental to numerous biochemical processes. The amide bond is the cornerstone of proteins and peptides, and its formation and cleavage are central to countless enzymatic reactions. nih.gov Enzymes such as proteases, which hydrolyze amide bonds, are crucial for protein degradation and regulation. The stability of the amide bond, arising from its resonance structure, makes its enzymatic cleavage a controlled and significant biological event.

Furthermore, fatty acid amides, a class to which pentanamide belongs, are recognized as important signaling molecules. Their biosynthesis and degradation are tightly regulated by enzymes, suggesting that synthetic amides could serve as probes or modulators of these pathways. For instance, the enzymatic hydrolysis of fatty acid amides by fatty acid amide hydrolase (FAAH) terminates their signaling activity.

Target Identification and Molecular Binding Mechanisms

Specific molecular targets and binding mechanisms for Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- have not been identified in the available literature. However, studies on related amide-containing compounds provide insights into potential interaction modalities.

Receptor Binding Studies

While no receptor binding studies have been published for Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- , other fatty acid amides are known to interact with various receptors. For example, oleamide (B13806) has been shown to bind to cannabinoid receptors (CB1) and modulate the activity of serotonergic and GABAergic receptors. These interactions are often dependent on the specific stereochemistry and conformation of the amide, highlighting the importance of chiral centers like those in the subject compound.

Enzyme Inhibition Mechanisms (e.g., PAI-1 inhibition by related compounds, Alanine (B10760859) Racemase inhibition by tetrazole derivatives)

While there is no specific data on enzyme inhibition by Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- , the inhibition of enzymes by structurally related amides is a well-explored area.

Plasminogen Activator Inhibitor-1 (PAI-1) Inhibition: PAI-1 is a serine protease inhibitor involved in fibrinolysis and has been implicated in various diseases. Small molecule inhibitors of PAI-1, some of which contain amide functionalities, have been developed. These inhibitors can act by binding to a flexible joint region of PAI-1, which is distinct from the active site. This binding can induce a conformational change in PAI-1, converting it to a substrate-like or inert form, thus preventing it from inhibiting its target proteases, tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).

Alanine Racemase Inhibition: Alanine racemase is a bacterial enzyme essential for cell wall biosynthesis, making it an attractive target for antibiotics. While not directly an amide, the search for novel inhibitors has led to the identification of various small molecules, including some with amide-like structures or functionalities that can interact with the enzyme. For example, some inhibitors are non-substrate analogs that bind to the enzyme, disrupting its function without interacting with the pyridoxal-5'-phosphate (PLP) cofactor, which can lead to off-target effects. High-throughput screening has identified novel classes of alanine racemase inhibitors that are structurally distinct from known inhibitors.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

There are no specific Structure-Activity Relationship (SAR) studies available for Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- .

However, SAR studies on other classes of amide-containing molecules demonstrate key principles that would be applicable. For instance, in a series of pyrrolidine (B122466) amide derivatives designed as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the terminal phenyl group and the linker chain significantly influenced inhibitory potency and selectivity. These studies often reveal that specific stereochemical configurations and the nature of substituents are critical for optimal interaction with the biological target. The chirality of a molecule, such as that of (2S,3S)-2-ethyl-3-methylpentanamide , is a crucial factor in its interaction with chiral biological macromolecules like enzymes and receptors.

Role in Biochemical Signaling Pathways

A direct role for Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- in any specific biochemical signaling pathway has not been established.

Amides, in general, are integral to signaling. Peptide hormones and neuropeptides, which are chains of amino acids linked by amide bonds, are primary examples of signaling molecules. Furthermore, as mentioned, fatty acid amides act as signaling lipids in the endocannabinoid system and other pathways, regulating processes such as sleep, pain, and inflammation. The specific structure of these amides dictates their affinity and efficacy at their respective receptors, thereby controlling their signaling output.

Investigation of Related Amide Analogues and their Molecular Targets

The study of related amide analogues has been fruitful in identifying novel molecular targets and therapeutic agents.

| Amide Analogue Class | Molecular Target(s) | Biological Process/Significance |

| Polyphenolic Amides | Plasminogen Activator Inhibitor-1 (PAI-1) | Fibrinolysis, Cardiovascular Disease |

| Pyrrolidine Amides | N-acylethanolamine acid amidase (NAAA) | Inflammation, Pain |

| Fatty Acid Amides | Cannabinoid Receptors (e.g., CB1), FAAH | Neuromodulation, Sleep, Appetite |

| Various Synthetic Amides | Alanine Racemase | Bacterial Cell Wall Synthesis, Antibacterial Target |

These investigations underscore the versatility of the amide scaffold in molecular recognition. The specific stereochemistry and substituent patterns of these analogues are critical determinants of their biological activity. For example, novel pentamidine (B1679287) derivatives with an amidino-substituted furandicarboxamide core have shown antiproliferative activity against cancer cell lines, with their mechanism potentially involving interactions with both nucleic acids and specific protein targets.

Applications in Advanced Organic Synthesis

Utility as a Chiral Building Block

Chiral amides are invaluable as chiral building blocks, which are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. nih.gov Their utility stems from the pre-existing stereocenter(s) within their structure, which can be transferred to the target molecule, thereby avoiding the need for a de novo asymmetric synthesis step.

The amide functional group itself offers a versatile handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, all while preserving the integrity of the adjacent stereocenter. youtube.com Amino acids, which are naturally occurring chiral amides (or can be readily converted to amides), are a prominent example of this class of building blocks. acs.org They provide a readily available and inexpensive source of chirality for the synthesis of a wide range of organic compounds. acs.orgnih.gov

For instance, N,N-dibenzylamino aldehydes, derived from amino acids, have been utilized as chiral building blocks for the synthesis of α-amino aziridines, which are themselves versatile intermediates. acs.org The synthesis of chiral amines and alcohols, which are key intermediates in drug discovery, often relies on chiral amide building blocks. The inherent chirality and functional group accessibility of these amides make them powerful tools for the efficient construction of enantiomerically pure products.

Table 1: Examples of Chiral Amides as Building Blocks

| Chiral Amide Derivative | Application | Reference |

| N,N-Dibenzylamino aldehydes | Synthesis of α-amino aziridines | acs.org |

| (R)-(+)-1-Phenylethylamine derived amides | Chiral resolution and synthesis | |

| Chiral oxazolidinones | Synthesis of polyketide natural products | researchgate.net |

Application as a Chiral Auxiliary or Ligand in Asymmetric Reactions

Chiral amides play a crucial role as both chiral auxiliaries and chiral ligands in asymmetric reactions, guiding the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other.

As chiral auxiliaries , these compounds are temporarily incorporated into a substrate, induce diastereoselectivity in a subsequent reaction, and are then removed to reveal the enantiomerically enriched product. wikipedia.org A well-known example is the use of pseudoephedrine as a chiral auxiliary. When reacted with a carboxylic acid to form an amide, the subsequent alkylation of the enolate occurs with high diastereoselectivity, controlled by the stereocenters of the pseudoephedrine backbone. wikipedia.org Evans' oxazolidinone auxiliaries are another classic example, widely used in asymmetric aldol (B89426) reactions and alkylations. researchgate.net

As chiral ligands , amides can coordinate to a metal center to create a chiral catalytic environment. nih.gov This chiral catalyst then directs the stereoselectivity of the reaction. While phosphorus- and nitrogen-based ligands have been more dominant, chiral amide-containing ligands are also effective. nih.gov For example, chiral potassium-Box salt catalyst systems, which incorporate a chiral amide-like structure, have been used in catalytic asymmetric Mannich reactions. acs.org The amide moiety can influence the electronic and steric properties of the catalyst, thereby impacting its reactivity and enantioselectivity. acs.org

Table 2: Chiral Amides in Asymmetric Reactions

| Role | Example Compound/System | Reaction Type | Reference |

| Chiral Auxiliary | Pseudoephedrine amides | Asymmetric alkylation | wikipedia.org |

| Chiral Auxiliary | Evans' oxazolidinones | Asymmetric aldol reaction | researchgate.net |

| Chiral Ligand | Chiral KHMDS–Box potassium salt | Asymmetric Mannich reaction | acs.org |

Precursor for Complex Natural Products and Bioactive Molecules

The synthesis of complex natural products and bioactive molecules often requires precise control over stereochemistry, making chiral amides essential precursors. Their ability to serve as both chiral building blocks and platforms for stereoselective transformations is critical in the multi-step syntheses of these intricate targets.

In the total synthesis of cytovaricin, a complex macrolide, chiral oxazolidinone auxiliaries were instrumental in setting the absolute stereochemistry of nine stereocenters through a series of asymmetric alkylation and aldol reactions. researchgate.net The amide functionality provides a robust and predictable platform for introducing new stereocenters with high fidelity.

Furthermore, the amide bond itself is a key structural motif in many natural products, particularly peptides and alkaloids. rsc.orgwikipedia.org The development of racemization-free methods for amide bond formation is a significant area of research, highlighting the importance of preserving the stereochemical integrity of chiral amide precursors during synthesis. rsc.org The synthesis of chiral β-arylamines, important pharmacophores, has been achieved through asymmetric reductive amination, where the amide is formed in a stereoselective manner. rsc.org

Design and Synthesis of Chemically Diverse Compound Libraries

Combinatorial chemistry, a set of techniques for creating a large number of compounds in a single process, heavily relies on robust and versatile chemical reactions. wikipedia.org The formation of amide bonds is a cornerstone of many combinatorial library syntheses due to its reliability and the vast number of commercially available carboxylic acids and amines.

When chiral amines or carboxylic acids are used as building blocks in these libraries, the resulting amides introduce stereochemical diversity. This is particularly important in drug discovery, where the biological activity of a compound is often highly dependent on its stereochemistry. acs.org The synthesis of chiral oligomers of pentenoic amides (COPAs) has been used to create mass-encoded "one-bead one-compound" (OBOC) libraries, demonstrating the utility of chiral amides in generating and screening large, stereochemically diverse collections of molecules. wikipedia.org

The solid-phase synthesis of peptides, which involves the sequential coupling of amino acids (chiral amide precursors), is a classic example of combinatorial chemistry that generates vast libraries of chiral molecules. wikipedia.org These libraries are then screened for biological activity, leading to the discovery of new therapeutic agents and biological probes.

Future Directions and Research Opportunities

Development of Novel Stereoselective Synthetic Strategies

The precise three-dimensional arrangement of atoms in Pentanamide (B147674), 2-ethyl-3-methyl-, (2S,3S)- is critical to its function, making the development of highly selective synthetic routes a paramount objective. Future research will likely focus on moving beyond classical resolution methods to more elegant and efficient asymmetric syntheses.

Recent advancements in catalysis offer promising avenues. For instance, the enantioselective synthesis of γ-chiral amides has been achieved through copper-catalyzed reductive relay hydroaminocarbonylation of trisubstituted allylic benzoates. semanticscholar.org This strategy could be adapted to construct the specific stereocenters of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-. Another innovative approach involves the co-catalyzed carbene N-H insertion reaction using an achiral rhodium complex and a chiral squaramide catalyst, which has proven effective for the enantioselective synthesis of other chiral amides. mdpi.comnih.gov

| Synthetic Strategy | Catalyst System | Key Advantages | Potential Applicability to (2S,3S)-2-ethyl-3-methylpentanamide |

|---|---|---|---|

| Copper-Catalyzed Reductive Relay Hydroaminocarbonylation | Copper-based catalyst with a chiral ligand | High enantioselectivity and regioselectivity for γ-chiral amides. semanticscholar.org | Could potentially establish the C2 and C3 stereocenters in a single, controlled step. |

| Rhodium/Chiral Squaramide Co-catalyzed Carbene N-H Insertion | Achiral Rhodium complex and a chiral squaramide | Mild reaction conditions and high enantioselectivity for N-alkylation of primary amides. mdpi.comnih.gov | Applicable for the formation of the chiral center adjacent to the amide nitrogen. |

| Asymmetric Hydrogenation of a Prochiral Precursor | Chiral transition metal complexes (e.g., Rhodium, Ruthenium) | Well-established for creating stereocenters with high efficiency. | A suitable unsaturated precursor to Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- could be hydrogenated with high stereocontrol. |

Exploration of Undiscovered Molecular Targets

A significant area for future investigation is the identification of the molecular targets and biological activities of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-. The specific stereochemistry of this compound suggests that it may exhibit selective interactions with biological macromolecules. The amide bond is a cornerstone of many biologically active molecules, participating in crucial hydrogen bonding interactions. mdpi.com

Initial research efforts could involve high-throughput screening of this compound against a variety of biological targets, including enzymes, receptors, and ion channels. Given its aliphatic and chiral nature, it may interact with targets that have hydrophobic binding pockets and a defined three-dimensional architecture. Structure-activity relationship (SAR) studies of related aliphatic amides have shown that modifications to the alkyl chains can significantly impact biological activity. nih.gov For instance, some aryl amides have been identified as inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1), a target for neuropathic pain, highlighting the potential for amide-containing small molecules to modulate kinase activity. nih.gov Future research could explore if Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- or its derivatives exhibit similar activities. Furthermore, small molecules have been shown to target complex RNA tertiary and quaternary structures, opening up another class of potential biological targets. acs.org

Integration of Machine Learning in Predictive Design

The field of synthetic chemistry is being revolutionized by the integration of machine learning (ML). chemrxiv.org For a compound like Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-, ML offers powerful tools for both predicting its properties and optimizing its synthesis.

Predictive models can be developed to forecast the biological activity of novel derivatives of this compound, accelerating the drug discovery process. nih.gov By training algorithms on datasets of known bioactive molecules, it is possible to identify structural features that are crucial for a desired therapeutic effect. chemrxiv.orgresearchgate.net This computational approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Furthermore, ML can be employed to predict the outcomes of chemical reactions, including the yield and stereoselectivity of amide bond formation. semanticscholar.orgnih.gov By analyzing large datasets of reaction conditions and outcomes, ML models can identify the optimal parameters for the synthesis of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-, leading to more efficient and reliable production.

| Machine Learning Application | Objective | Required Data | Potential Impact |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predict the biological activity of novel derivatives. nih.gov | A dataset of structurally similar compounds with known biological activities. | Accelerated identification of lead compounds for drug development. |

| Reaction Outcome Prediction | Predict the yield and stereoselectivity of synthetic routes. semanticscholar.org | A curated database of similar amide formation reactions with detailed experimental conditions. | Optimization of the synthesis of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-, reducing experimental effort. |

| De Novo Drug Design | Generate novel molecular structures with desired properties based on the core scaffold. | Generative models trained on vast chemical databases and specific activity data. | Discovery of novel, patentable chemical entities with enhanced therapeutic potential. |

Advanced Spectroscopic Methods for Real-time Reaction Monitoring

To ensure the desired stereochemical outcome and optimize reaction efficiency, the real-time monitoring of the synthesis of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- is crucial. Advanced spectroscopic techniques provide a window into the reaction as it happens, offering valuable kinetic and mechanistic insights.

In-situ Fourier Transform Infrared (FTIR) spectroscopy, such as ReactIR™, can track the concentration of reactants, intermediates, and products throughout the course of the reaction by monitoring their characteristic vibrational frequencies. researchgate.net This allows for the precise determination of reaction endpoints and the identification of any unstable intermediates. researchgate.net For more detailed structural and stereochemical information, real-time Nuclear Magnetic Resonance (NMR) spectroscopy, particularly FlowNMR, is a powerful tool. rsc.orgoup.com It can provide detailed information about the formation of the desired (2S,3S) diastereomer versus other potential stereoisomers, enabling the fine-tuning of reaction conditions to maximize stereoselectivity. Other techniques like Raman and UV/Vis spectroscopy can also be employed for in-line monitoring of bioprocesses and chemical reactions. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products